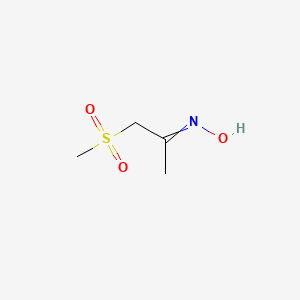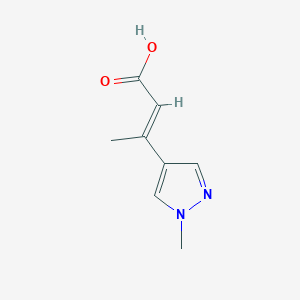
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid is a compound that belongs to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a but-2-enoic acid moiety attached to a 1-methyl-1H-pyrazol-4-yl group .
Preparation Methods
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate to form 1-methyl-1H-pyrazole-4-boronic acid, which is then coupled with but-2-enoic acid under Suzuki-Miyaura cross-coupling conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target .
Comparison with Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)but-2-enoic acid can be compared with other pyrazole derivatives, such as:
1-methyl-1H-pyrazole-4-boronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
3-(5-aminopyrazol-4-yl)but-2-enoic acid: Explored as a precursor in the synthesis of condensed heterocyclic systems.
4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)but-2-enoic acid: Known for its applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3+ |
InChI Key |
DUDYFQBZMRLJBH-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CN(N=C1)C |
Canonical SMILES |
CC(=CC(=O)O)C1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine](/img/structure/B11719875.png)

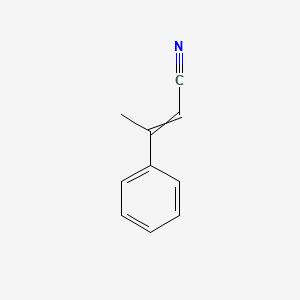
![1-Methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B11719904.png)
![Methyl 3-Oxo-3-[3-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719918.png)

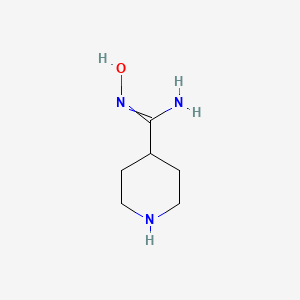
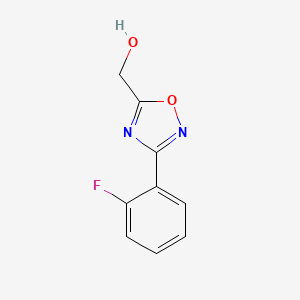
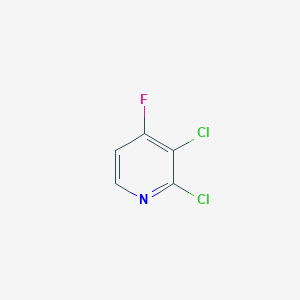
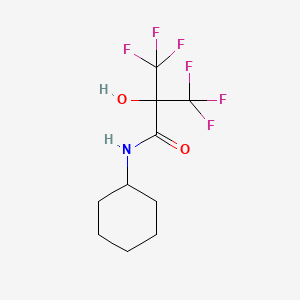
![methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate](/img/structure/B11719971.png)
![Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719973.png)
